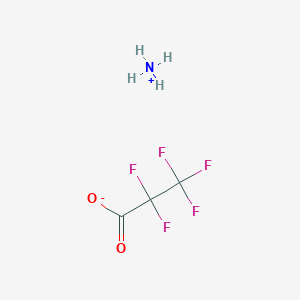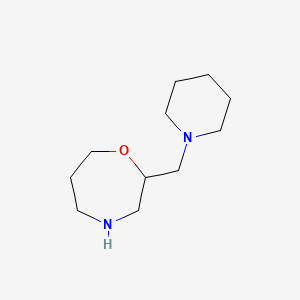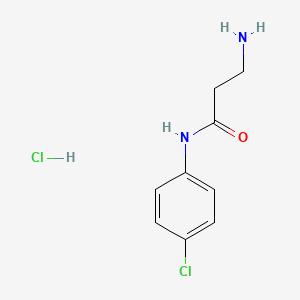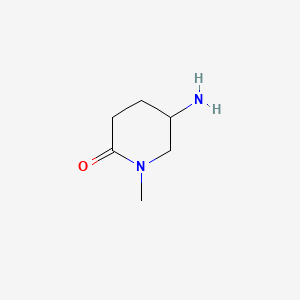
Ammoniumpentafluorpropionat
Übersicht
Beschreibung
Ammonium pentafluoropropionate is an organic compound with the chemical formula C3H4F5NO2. It is a salt formed from the reaction of ammonium and pentafluoropropionic acid. This compound is known for its unique properties due to the presence of five fluorine atoms, which impart significant electronegativity and reactivity.
Wissenschaftliche Forschungsanwendungen
Ammonium pentafluoropropionate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in reactions involving fluorinated compounds.
Biology: The compound’s unique properties make it useful in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, with studies focusing on its bioactivity and pharmacokinetics.
Industry: It is used in the production of fluorinated polymers and as a catalyst in various chemical processes.
Wirkmechanismus
Target of Action
It is known that ammonium compounds often interact with various biological systems, including enzymes and proteins
Mode of Action
For instance, they can act as agonists at certain receptors , or disrupt homeostasis of certain biological systems
Biochemical Pathways
Ammonium Pentafluoropropionate may affect several biochemical pathways. Ammonium compounds are known to trigger changes in cytosolic pH, gene expression, and post-translational modifications of proteins . They can also affect the phenylpropanoid pathway, which is involved in the synthesis of a broad range of secondary metabolites . The downstream effects of these changes are complex and depend on the specific context of the biological system.
Pharmacokinetics
The pharmacokinetics of a drug molecule generally involves various factors such as its physicochemical properties, route of administration, and interaction with biological systems
Result of Action
It is known that high concentrations of ammonium compounds can cause toxicity, leading to inhibition of growth and leaf chlorosis . In some cases, the synergistic effects of ammonium compounds with other substances can disrupt homeostasis and reduce tolerance to ammonium, contributing to cell death .
Action Environment
The action, efficacy, and stability of Ammonium Pentafluoropropionate can be influenced by various environmental factors. For instance, the concentration of ammonium compounds in the environment can affect their toxicity Other factors such as pH, temperature, and the presence of other substances can also influence the action of Ammonium Pentafluoropropionate
Biochemische Analyse
Biochemical Properties
The biochemical properties of ammonium pentafluoropropionate are not well-studied. It is known that ammonium compounds play a crucial role in biochemical reactions. They interact with various enzymes, proteins, and other biomolecules, influencing their functions and interactions
Molecular Mechanism
Ammonium transporters, which are present in all domains of life, play a key role in transporting ammonium across cellular membranes . These transporters could potentially interact with ammonium pentafluoropropionate, affecting its activity at the molecular level.
Temporal Effects in Laboratory Settings
Changes in the effects of ammonium compounds over time have been observed in various studies . These include changes in the product’s stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
Studies on other ammonium compounds have shown that their effects can vary with dosage
Metabolic Pathways
Ammonium compounds are involved in various metabolic pathways, interacting with enzymes and cofactors
Transport and Distribution
Ammonium compounds are transported and distributed within cells and tissues through specific transport proteins
Subcellular Localization
Studies on other ammonium compounds have shown that they can be localized to specific compartments or organelles within cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ammonium pentafluoropropionate can be synthesized through the reaction of pentafluoropropionic acid with ammonium hydroxide. The reaction typically occurs under mild conditions, with the acid and base reacting to form the ammonium salt and water as a byproduct. The reaction can be represented as follows:
C3H4F5COOH+NH4OH→C3H4F5COONH4+H2O
Industrial Production Methods
In industrial settings, the production of ammonium pentafluoropropionate may involve the use of more concentrated reagents and controlled environments to ensure high purity and yield. The process may include steps such as crystallization and purification to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium pentafluoropropionate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of pentafluoropropionic acid and ammonium hydroxide.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the reactant.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted derivatives of pentafluoropropionic acid can be formed.
Hydrolysis Products: The primary products of hydrolysis are pentafluoropropionic acid and ammonium hydroxide.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ammonium trifluoroacetate: Similar in structure but with three fluorine atoms instead of five.
Ammonium hexafluorophosphate: Contains six fluorine atoms and a phosphorus atom, differing significantly in structure and reactivity.
Uniqueness
Ammonium pentafluoropropionate is unique due to its specific arrangement of five fluorine atoms, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high reactivity and stability.
Eigenschaften
IUPAC Name |
azanium;2,2,3,3,3-pentafluoropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF5O2.H3N/c4-2(5,1(9)10)3(6,7)8;/h(H,9,10);1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNLXUGHUHZAPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(F)F)[O-].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![tert-butyl N-[(2S)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B1524325.png)
![3-[(4-Aminoquinazolin-2-yl)amino]benzoic acid](/img/structure/B1524327.png)




